1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one
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Description
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one is a useful research compound. Its molecular formula is C13H13ClF3NO3S and its molecular weight is 355.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound, 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one, is a chemical of interest in synthetic chemistry for its potential applications in drug development and materials science. A study focused on the synthesis, characterization, and antimicrobial activity of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, highlighting the chemical's role in developing new antibacterial and antifungal agents. The compounds were synthesized by reacting 3-chloro-1-{4-[5-(Substituted phenyl)-4,5-dihydro-pyrazol-3-yl]phenyl}-4-(4-Chlorophenyl)azetidin-2-one with Benzene sulfonyl chloride in the presence of pyridine and characterized through IR, 1H NMR spectroscopy, demonstrating their potential in antimicrobial applications (Shah et al., 2014).
Antimicrobial Activity
The antimicrobial properties of derivatives of azetidinones, including those related to this compound, have been extensively studied. In particular, the antibacterial and antifungal activities of these compounds were assessed using the broth dilution method, offering insights into their potential use in combating microbial infections. This research underscores the significance of azetidinone derivatives in the development of new antimicrobial agents (Shah et al., 2014).
Environmental Interactions
While specific studies on the environmental interactions of this compound are limited, related research on polyfluoroalkyl chemicals provides a context for understanding potential environmental impacts. For instance, studies on the microbial degradation of polyfluoroalkyl chemicals in the environment review the environmental fate of these substances, including degradation pathways and the formation of persistent degradation products. Such research is crucial for assessing the environmental risks associated with the use and disposal of fluorochemicals and their derivatives (Liu & Mejia Avendaño, 2013).
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-4,4,4-trifluorobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO3S/c14-9-1-3-10(4-2-9)22(20,21)11-7-18(8-11)12(19)5-6-13(15,16)17/h1-4,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJSCEDOIFXBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.